Superior Tumor-to-Muscle Contrast in PET Imaging Compared to FET
In a direct in vivo comparison, the radiolabeled tracer 2-[18F]fluoro-L-tyrosine (FTYR) demonstrates significantly higher tumor-to-muscle contrast than the clinically established analog O-(2′-[18F]fluoroethyl)-L-tyrosine (FET) for visualizing gliomas. At 120 minutes post-injection, FTYR achieves a tumor/muscle ratio of 3.9, whereas FET achieves a ratio of 2.9 [1]. This 34% improvement in signal-to-background ratio is critical for enhancing lesion detectability and delineation in PET imaging studies.
| Evidence Dimension | Tumor-to-Muscle Contrast Ratio in PET Imaging |
|---|---|
| Target Compound Data | 3.9 (ratio) |
| Comparator Or Baseline | O-(2′-[18F]fluoroethyl)-L-tyrosine (FET): 2.9 (ratio) |
| Quantified Difference | 1.34-fold higher ratio (34% improvement) |
| Conditions | Rat model of Glioma 35, 120 minutes post-injection |
Why This Matters
For procurement of PET tracers, this quantifiable 34% superior tumor contrast translates to more sensitive and specific tumor detection, directly impacting the quality of research or diagnostic imaging.
- [1] Kuznetsova, O. F., et al. (2009). 18F-labeled tyrosine derivatives: Synthesis and experimental studies on accumulation in tumors and abscesses. Russian Journal of Bioorganic Chemistry, 35(3), 306-314. View Source
